molecular formula C7H7BrN2O B1329827 (2-Bromophenyl)urea CAS No. 13114-90-4

(2-Bromophenyl)urea

Cat. No. B1329827
CAS RN: 13114-90-4
M. Wt: 215.05 g/mol
InChI Key: QXEDXIJDCOADGG-UHFFFAOYSA-N
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Description

(2-Bromophenyl)urea is a chemical compound that features a bromophenyl group attached to a urea moiety. The urea group consists of a carbonyl group (C=O) flanked by two amine groups (NH2). The presence of the bromine atom on the phenyl ring can significantly influence the physical and chemical properties of the molecule, as well as its reactivity and potential applications in various fields such as medicine and agriculture.

Synthesis Analysis

The synthesis of compounds related to (2-Bromophenyl)urea involves various strategies. For instance, the synthesis of a Schiff base compound related to (2-Bromophenyl)urea was reported through a condensation reaction of 2-chloro-4-nitroaniline and 5-bromo-2-hydroxybenzaldehyde using a green grinding method . Another related compound, N-(4-Chloro-3-trifluoromethylphenyl)-N'-(4-bromophenyl)urea, was synthesized from 4-chloro-3-trifluoromethylaniline and triphosgene, followed by a reaction with 4-bromoaniline . These methods highlight the versatility in synthesizing bromophenyl urea derivatives.

Molecular Structure Analysis

The molecular structure of compounds similar to (2-Bromophenyl)urea has been elucidated using various spectroscopic and crystallographic techniques. For example, the crystal structure of a related compound was determined to be monoclinic, with the bromophenyl and chlorophenyl groups lying in cis and trans positions across the C-N bonds with respect to the urea carbonyl O atom . Quantum-chemical, spectroscopic, and X-ray diffraction studies have been used to compare the molecular geometry of these compounds with theoretical models, showing good agreement between experimental and computational methods .

Chemical Reactions Analysis

The reactivity of (2-Bromophenyl)urea derivatives can be inferred from the synthesis methods and the functional groups present in the molecules. The bromine atom on the phenyl ring can act as a good leaving group in nucleophilic substitution reactions, which can be utilized in further chemical transformations. The urea moiety can engage in hydrogen bonding due to the presence of amine and carbonyl groups, which can influence the reactivity and interaction with other molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of (2-Bromophenyl)urea derivatives are influenced by the presence of the bromophenyl group and the urea functionality. The intermolecular hydrogen bonding capabilities of the urea group can affect the compound's solubility, melting point, and crystalline structure . The electronic properties, such as absorption spectra and nonlinear optical properties, have been predicted using computational methods, indicating that these compounds may have greater optical properties than urea . Additionally, the presence of the bromine atom contributes to the overall molecular weight and density of the compound.

Scientific Research Applications

  • (2-Bromophenyl)urea is a nitrogen-containing heterocyclic compound with a bromine atom . It is a white crystalline solid .
  • It reacts with phenylglyoxal in the presence of heat or light to form 2-bromoacetophenone and carbon dioxide .
  • This product has been used as an intermediate in organic synthesis .
  • .
  • It is soluble in Dimethylformamide and has a melting point of 202 °C .
  • Enzyme-mimic catalytic activities and biomedical applications of noble metal nanoclusters

    • Application: Noble metal nanoclusters (NCs), which exhibit structural complexity and hierarchy comparable to those of natural proteins, have been increasingly pursued in artificial enzyme research . The protein-like structure of metal NCs not only ensures enzyme-mimic catalytic activity, but also affords an unprecedented opportunity to correlate the catalytic performance with the cluster structure at the molecular or atomic levels .
    • Method: The catalytic performance of metal NCs is studied by leveraging on a concise anatomy of the hierarchical structure of noble metal NCs .
    • Results: It has been proven that the surface ligands and metal–ligand interface of metal NCs are instrumental in influencing enzyme-mimic catalytic activities .
  • Synthesis of N-substituted ureas in water

    • Application: A practically simple, mild, and efficient method is developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .
    • Results: The developed methodology was also found to be suitable for gram scale synthesis of molecules having commercial application in large volumes .
  • Agrochemicals and Pharmaceuticals
    • Application: N-substituted urea derivatives have direct applications as agrochemicals and pharmaceutical agents . They also serve as building blocks for various other important chemicals of high commercial interest .
    • Method: The most common method for the synthesis of N-substituted ureas involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene .
    • Results: This method is neither environmentally friendly nor safe, but it is one of the few methods which is assertively being used .

Safety And Hazards

(2-Bromophenyl)urea should not be released into the environment . Personal protective equipment is recommended when handling this compound to avoid dust formation and ensure adequate ventilation . It should not get in eyes, on skin, or on clothing .

properties

IUPAC Name

(2-bromophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEDXIJDCOADGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074496
Record name (2-Bromophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromophenyl)urea

CAS RN

13114-90-4
Record name Urea, (2-bromophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013114904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Bromophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The urea was prepared from 3-hydroxy 4-amino benzoic acid (3.69 g, 24 mmol) and 2-bromo phenyl isocyanate (24 mmol) by general Method B. It was purified by dilution of the DMF solution with methylene chloride and precipitation with hexane (4.0 g, 48%). EI-MS m/z 351 (M+H)+
Quantity
3.69 g
Type
reactant
Reaction Step One
Quantity
24 mmol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The urea was prepared from 2-hydroxy 3-amino benzoic acid (300 mg, 2 mmol) and 2-bromo phenyl isocyanate by general Method B. It was purified by dilution of the DMF solution with methylene chloride and precipitation with hexane (0.287 g, 41%). EI-MS m/z 351 (M+H)+
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

The urea was synthesized from 2-(2-thiophene sulfonyl amino) aniline(1 mmol) and 2-bromo phenyl isocyanate(1 mmol) by general Method B. It was purified by dilution with methylene chloride and precipitation with hexane. Filtering afforded the desired compound(0.29 g, 64%). EI-MS m/z 450(M−H)−.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
123
Citations
RG Kostyanovsky, VG Shtamburg, OV Shishkin… - Mendeleev …, 2010 - Elsevier
Phenylglyoxal reacts with N-benzyloxy-N’-(2-bromophenyl)urea forming N-[(benzoyl)(hydroxy)methyl]-N-benzyloxy-N’-(2-bromophenyl)urea. As it was found by XRD study, the …
Number of citations: 12 www.sciencedirect.com
MI Bruce, JA Zwar - Proceedings of the Royal Society of …, 1966 - royalsocietypublishing.org
… Samples of 2-bromophenyl urea and 3-hydroxyphenyl phenyl urea, both of which were active in the standard test, were autoclaved in aqueous solution, in medium, and in medium in …
Number of citations: 149 royalsocietypublishing.org
JR White, JM Lee, PR Young, RP Hertzberg… - Journal of Biological …, 1998 - ASBMB
Interleukin-8 (IL-8) and closely related Glu-Leu-Arg (ELR) containing CXC chemokines, including growth-related oncogene (GRO)α, GROβ, GROγ, and epithelial cell-derived neutrophil-…
Number of citations: 525 www.jbc.org
J Romanini, TR Mielcke, PC Leal, CP Figueiredo… - Investigational new …, 2012 - Springer
This study evaluated the relevance of CXCR2 chemokine receptors in oral squamous cell carcinoma, by means of in vitro and in vivo approaches. The in vitro incubation of the selective …
Number of citations: 18 idp.springer.com
J Vasconcellos, P Leal, L Baldissera, R Nunes… - Cancer Research, 2009 - AACR
Acute Lymphoblastic Leukemia (ALL) is the most frequent childhood malignancy. Host factors play an important role in the development of ALL. Previously, we found that ALL-…
Number of citations: 0 aacrjournals.org
KL Widdowson, JD Elliott, DF Veber, H Nie… - Journal of medicinal …, 2004 - ACS Publications
N,N‘-Diarylureas were prepared, and the structure−activity relationship relative to the CXCR2 receptor was examined. This led to the identification of a potent and highly selective …
Number of citations: 92 pubs.acs.org
YL Zhang, C Geng, J Yang, J Fang, X Yan, PB Li… - … et Biophysica Acta (BBA …, 2019 - Elsevier
Abstract System hypertension is a major risk factor for cardiac hypertrophy and heart failure. Our recent findings reveal that the ablation or inhibition of CXC chemokine receptor (CXCR) …
Number of citations: 30 www.sciencedirect.com
P Bakshi, C Jin, P Broutin, B Berhane, J Reed… - Bioorganic & medicinal …, 2009 - Elsevier
Amyloid β (Aβ), a key molecule in the pathogenesis of Alzheimer’s disease (AD), is derived from the amyloid precursor protein (APP) by sequential proteolysis via β- and γ-secretases. …
Number of citations: 22 www.sciencedirect.com
JF De Vasconcellos, ABA Laranjeira, PC Leal… - PloS one, 2015 - journals.plos.org
Acute Lymphoblastic Leukemia (ALL) is the most frequent childhood malignancy. In the effort to find new anti-leukemic agents, we evaluated the small drug SB225002 (N-(2-hydroxy-4-…
Number of citations: 24 journals.plos.org
N Barbero, M Carril, R SanMartin, E Dominguez - Tetrahedron, 2008 - Elsevier
The copper-catalyzed intramolecular N-arylation of 2-bromoarylureas performed in water leading to the benzo[d]imidazolone framework is reported. The scope of the methodology …
Number of citations: 52 www.sciencedirect.com

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